molecular formula C11H16F3NO2 B12327489 tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy

tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy

Cat. No.: B12327489
M. Wt: 251.25 g/mol
InChI Key: UZKCQCJKIGOIRS-WTIBDHCWSA-N
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Description

Bond Angle Analysis

Experimental bond angles derived from analogous bicyclo[3.1.0]hexane systems reveal significant deviations from ideal tetrahedral geometry due to ring strain. For example:

Bond Type Compound Angle (°) Source
aCCC Bicyclo[3.1.0]hexane 100.8
aCCC Bicyclo[1.1.0]butane 60.0
aCCC Norbornane 93.4–102.7

The cyclopropane ring imposes acute angles (~60°) at bridgehead carbons (C1 and C5), while the five-membered ring adopts angles closer to 100–105°. This strain influences reactivity, particularly in [2+1] cycloadditions and ring-opening reactions.

Electronic Effects

The nitrogen atom at position 2 introduces localized electron density, altering charge distribution across the bicyclic system. Computational models indicate partial positive charges at C1 and C5 due to hyperconjugation with the cyclopropane ring.

Stereochemical Configuration at Bridgehead Carbons (C1, C5, C6)

The stereodescriptor (1S,5S,6S*) denotes relative configurations at three chiral centers:

Bridgehead Stereochemistry

  • C1 and C5 : As bridgehead carbons in the bicyclo[3.1.0] system, these centers exhibit restricted rotation, enforcing a fixed endo or exo orientation. X-ray diffraction data for related azabicyclohexanes show that substituents at C6 (e.g., trifluoromethyl) adopt axial positions to minimize 1,3-diaxial strain.
  • C6 : The trifluoromethyl group at C6 occupies a pseudoaxial position, as evidenced by NMR coupling constants (J = 9–12 Hz). This configuration stabilizes the molecule through hyperconjugative interactions between the C-F σ* orbitals and adjacent C-H bonds.

Impact of Stereochemistry on Reactivity

The (1S,5S,6S*) configuration directs regioselectivity in substitution reactions. For example, nucleophilic attack occurs preferentially at C2 (adjacent to the nitrogen lone pair) rather than C6 due to steric shielding by the trifluoromethyl group.

Conformational Effects of Trifluoromethyl Substituent at C6

The trifluoromethyl group induces pronounced conformational effects:

Steric and Electronic Perturbations

  • Steric Bulk : The CF3 group’s van der Waals radius (1.47 Å) creates steric hindrance with the tert-butoxycarbonyl (Boc) group at C2, favoring a staggered conformation.
  • Electron-Withdrawing Effects : The -CF3 group withdraws electron density via inductive effects, polarizing the C6-N bond and increasing its susceptibility to hydrolysis.

Conformational Analysis

Density functional theory (DFT) calculations reveal two low-energy conformers:

  • Axial CF3 : Stabilized by 3.2 kcal/mol due to reduced 1,3-diaxial interactions.
  • Equatorial CF3 : Higher energy due to steric clash with the Boc group.

tert-Butyloxycarbonyl (Boc) Protecting Group Functionality

The Boc group serves dual roles:

Steric Protection

The tert-butyl moiety shields the nitrogen lone pair from electrophilic attack, as demonstrated by enhanced stability in acidic media (half-life >24 hrs at pH 3).

Strategic Deprotection

The Boc group is cleaved under mild acidic conditions (e.g., HCl in dioxane), regenerating the secondary amine without disturbing the bicyclic framework. Comparative studies show:

Condition Reaction Time Yield (%)
4M HCl/dioxane (25°C) 2 hrs 95
TFA/DCM (0°C) 30 min 98

Properties

Molecular Formula

C11H16F3NO2

Molecular Weight

251.25 g/mol

IUPAC Name

tert-butyl (6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-5-4-6-7(8(6)15)11(12,13)14/h6-8H,4-5H2,1-3H3/t6?,7-,8?/m0/s1

InChI Key

UZKCQCJKIGOIRS-WTIBDHCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2C1[C@H]2C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.

    Protection and deprotection steps: These steps are used to protect functional groups during the synthesis and then remove the protecting groups to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group enhances binding affinity to specific proteins, making it a valuable tool in biochemical assays.

Medicine

Research indicates that tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy exhibits potential therapeutic properties, particularly as an opioid receptor ligand. Its modifications can lead to compounds with high affinity for the μ-opioid receptor, which is critical for pain management.

Industry

In industrial applications, this compound is explored for developing new materials and chemical processes due to its stability and reactivity.

Structure-Activity Relationships (SAR)

Studies on structure-activity relationships reveal that the introduction of trifluoromethyl groups increases lipophilicity and biological activity. The tert-butyl group contributes to metabolic stability and bioavailability, making these compounds promising candidates for drug development.

Case Study 1: Opioid Receptor Ligands

Research focused on azabicyclo[3.1.0]hexane derivatives demonstrated that several compounds exhibited potent μ-opioid receptor binding affinities in the picomolar range, supporting their potential as effective analgesic agents.

Case Study 2: Hepatitis C Inhibition

Another significant study investigated azabicyclo compounds as inhibitors of the hepatitis C virus NS3/NS4A serine protease. Structural modifications akin to those found in tert-butyl (1S*,5S*,6S*) compounds showed promising results in inhibiting viral replication, indicating potential therapeutic applications in antiviral drug design.

Mechanism of Action

The mechanism of action of tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structurally related azabicyclo compounds and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride C₈H₉F₃NO₂·HCl -CF₃ at C6; carboxylic acid (HCl salt) Enhanced solubility in polar solvents; used in peptide synthesis
(1S,3S,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate C₁₁H₁₈N₂O₃ -CONH₂ at C3; tert-butyl ester Improved hydrogen bonding capacity; intermediate in drug discovery
tert-Butyl (1R,5S,6S)-6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate C₂₂H₂₇N₃O₅ Aromatic benzamido group at C6 Increased steric bulk; potential for targeting aromatic-rich binding pockets
rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₀H₁₈N₂O₂ -NH₂ at C6 Reactive amine for conjugation; precursor to bioactive derivatives
PPTN (P2Y14R antagonist) C₂₉H₂₄F₃NO₂·HCl Naphthoic acid and bicyclo[2.2.1]heptane High P2Y14R affinity (IC₅₀ = 7.96 nM human); used in inflammation studies

Functional and Pharmacological Comparisons

Electron-Withdrawing vs. Hydrogen-Bonding Groups
  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the carbamoyl (-CONH₂) group in , which increases hydrogen bonding but may reduce membrane permeability.
Receptor Affinity and Selectivity
  • Compounds like PPTN (IC₅₀ = 7.96 nM for human P2Y14R) highlight the impact of extended aromatic systems on receptor binding . The target compound’s compact bicyclo core and -CF₃ group may favor different target interactions, such as allosteric modulation or enzyme inhibition.
  • LY354740 (mGluR2/3 agonist) demonstrates that conformational rigidity in bicyclo systems enhances receptor selectivity . The tert-butyl group in the target compound may similarly stabilize bioactive conformations.

Biological Activity

The compound tert-butyl (1S,5S,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy** is a member of the azabicyclic family, which has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy is C11H14F3NC_{11}H_{14}F_3N with a molecular weight of approximately 227.23 g/mol. The compound features a bicyclic structure that is significant for its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit various pharmacological activities, particularly as opioid receptor ligands. For instance, studies have shown that modifications to the azabicyclo structure can lead to compounds with high affinity for the μ-opioid receptor, which is crucial for pain management and treating pruritus in veterinary medicine .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
μ-opioid receptor bindingCompounds designed as μ-opioid receptor ligands; high affinity observed
Antiviral propertiesPotential use in treating hepatitis C via protease inhibition
SelectivitySelective for μ receptor over δ and κ subtypes

Structure-Activity Relationships (SAR)

The SAR studies on azabicyclo compounds reveal that the introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of the compounds. The presence of the tert-butyl group contributes to increased metabolic stability and bioavailability, making these compounds promising candidates for drug development.

Case Study 1: Opioid Receptor Ligands

In a study focused on 3-azabicyclo[3.1.0]hexane derivatives, researchers identified several compounds that exhibited potent μ-opioid receptor binding affinities in the picomolar range. These findings support the potential application of this compound as an effective analgesic agent .

Case Study 2: Hepatitis C Inhibition

Another significant study explored the role of azabicyclo compounds as inhibitors of the hepatitis C virus (HCV) NS3/NS4A serine protease. The structural modifications similar to those found in tert-butyl (1S*,5S*,6S*) compounds showed promising results in inhibiting viral replication, indicating a potential therapeutic application in antiviral drug design .

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